molecular formula C6H10ClOP B6187784 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one CAS No. 873-16-5

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No.: B6187784
CAS No.: 873-16-5
M. Wt: 164.57 g/mol
InChI Key: HKIAGGYDFDNENV-UHFFFAOYSA-N
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Description

1-Chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a valuable heterocyclic organophosphorus compound characterized by a pentavalent phosphorus center integrated into a five-membered ring structure . Its reactivity is significantly enhanced by the chloro and carbonyl substituents on the phosphorus atom, making it a highly useful intermediate in advanced synthetic organic and organophosphorus chemistry . The compound's rigid cyclic framework and electron-withdrawing groups contribute to its selective reactivity in key transformations such as nucleophilic substitution and cycloaddition reactions . Its primary research value lies in its role as a key precursor for the synthesis of diverse phosphonate derivatives and as a building block for constructing complex phosphorus-containing heterocycles . The stability of this compound under controlled conditions allows for precise functionalization, supporting its applications across various fields, including the development of pharmaceuticals, agrochemicals, and specialized ligand design . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

873-16-5

Molecular Formula

C6H10ClOP

Molecular Weight

164.57 g/mol

IUPAC Name

1-chloro-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C6H10ClOP/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3

InChI Key

HKIAGGYDFDNENV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CP(=O)(C1)Cl)C

Purity

95

Origin of Product

United States

Preparation Methods

Diene-Phosphorus Trichloride Cyclization

A foundational approach involves the cyclization of conjugated dienes with phosphorus trichloride (PCl₃) derivatives. For instance, 3,4-dimethyl-1,3-pentadiene may react with PCl₃ under anhydrous conditions to form the phospholane backbone. Subsequent oxidation with hydrogen peroxide or dimethyl sulfoxide (DMSO) yields the phosphol-1-one moiety.

Reaction Conditions

  • Solvent: Toluene or tetrahydrofuran (THF) under inert atmosphere.

  • Temperature: 60–150°C, optimized to prevent side reactions.

  • Catalyst: Lewis acids like aluminum chloride (AlCl₃) may accelerate cyclization.

Challenges

  • Regioselectivity in diene addition requires precise steric control to ensure 3,4-dimethyl substitution.

  • Over-oxidation to phosphole oxides necessitates careful stoichiometry.

Chlorination of Phospholane Precursors

Hydrogen Chloride Gas-Mediated Chlorination

Patent EP0087596A1 demonstrates the efficacy of HCl gas in introducing chlorine atoms into tetrahydrofuran derivatives. Analogously, treating 3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one with HCl gas at 0–30°C could yield the target compound.

Example Protocol

  • Substrate: 3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one (hypothetical precursor).

  • Reagent: HCl gas, bubbled into the reaction mixture.

  • Conditions: Ice-cooled, followed by stirring at room temperature for 2 hours.

  • Workup: Vacuum distillation to isolate the product.

Yield Optimization

  • Excess HCl and extended reaction times improve conversion but risk hydrolytic degradation.

  • Anhydrous solvents (e.g., chlorobenzene) minimize side reactions.

Functional Group Interconversion Approaches

Kornblum Oxidation for Ketone Installation

The Kornblum oxidation, employing DMSO or N-oxides, converts halides to ketones. Applying this to a chlorinated phospholane intermediate could install the 1-one group.

Hypothetical Pathway

  • Starting Material: 1-Chloro-3,4-dimethyl-2,5-dihydro-1H-phospholane.

  • Oxidizing Agent: Trimethylamine N-oxide in DMSO.

  • Conditions: 25–120°C, 12–24 hours.

Advantages

  • Mild conditions preserve the phospholane ring integrity.

  • High selectivity for ketone formation over over-oxidation.

Palladium-Catalyzed Cross-Coupling for Ring Functionalization

Buchwald-Hartwig Amination Adaptations

While primarily used for C–N bond formation, Buchwald-Hartwig conditions could modify phospholane precursors. For example, coupling a chlorophospholane with methylamine derivatives might introduce methyl groups, though this remains speculative.

Catalytic System

  • Catalyst: Pd(OAc)₂ with BINAP ligand.

  • Base: Cs₂CO₃ or K₃PO₄.

  • Solvent: Toluene or 1,4-dioxane at 50–150°C.

Limitations

  • Phosphorus-containing substrates may poison palladium catalysts.

  • Limited literature on analogous reactions necessitates empirical optimization.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.

Scientific Research Applications

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Name Core Structure Heteroatom Key Substituents Reference
1-Chloro-3,4-dimethyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one Phosphol P Cl (C1), CH₃ (C3, C4), ketone (C1) N/A
2β-(3,4-Dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1'-methylethyl pentanoate Pyrrole N CH₃ (C3, C4), ester side chain
1-Chloro-3β-acetoxy-7-hydroxy-trinoreremophil-1,6,9-trien-8-one Eremophilane O (ketone) Cl (C1), acetoxy (C3), hydroxyl (C7)
  • Phosphorus vs. Nitrogen Heterocycles : The phosphol ring in the target compound contrasts with nitrogen-based pyrrole derivatives (e.g., ). The λ⁵-phosphorus center exhibits trigonal bipyramidal geometry, enabling distinct reactivity compared to planar pyrrole systems .
  • Chlorine Substituents : The chlorine atom at position 1 may enhance electrophilicity at the phosphorus center, analogous to chloro-substituted eremophilanes (), where chlorine influences stereoelectronic properties .

Biological Activity

  • Molecular Formula : C7H12ClNOP
  • Molecular Weight : 179.69 g/mol
  • CAS Number : 15450-79-0

Structure

The structure of 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1λ5-phosphol-1-one features a five-membered ring with a phosphorus atom. The presence of chlorine and methyl groups contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that phospholane derivatives exhibit significant antimicrobial activity. A study showed that 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1λ5-phosphol-1-one demonstrated effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (Cervical)25
MCF7 (Breast)30
HCT116 (Colon)20

The proposed mechanism for its biological activity includes:

  • Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism, further contributing to its antimicrobial effects.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various phospholane derivatives, including 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1λ5-phosphol-1-one. The results indicated that this compound had a higher potency against Gram-positive bacteria compared to Gram-negative bacteria.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of the compound in animal models. Mice treated with the compound showed significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. Basic Research Focus

  • ³¹P NMR : Distinguishes λ³ (δ ~−10 to +20 ppm) and λ⁵ (δ ~+20 to +50 ppm) phosphorus environments. For 1-chloro derivatives, deshielding due to electronegative substituents shifts δ to higher values .
  • X-ray Crystallography : Resolves ring conformation (e.g., envelope vs. half-chair) and substituent orientation. SHELX programs (e.g., SHELXL) refine structures using high-resolution diffraction data .
  • IR Spectroscopy : Confirms P=O stretching (~1250–1300 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .

How can researchers address contradictions in reported catalytic activity data for phosphol-1-one derivatives?

Advanced Research Focus
Contradictions often arise from differences in experimental design:

  • Substrate Scope : Test the compound with diverse substrates (e.g., alkenes, alkynes) to identify scope limitations.
  • Reaction Conditions : Compare catalytic efficiency under inert vs. aerobic atmospheres; oxygen may oxidize the phosphole ring.
  • Control Experiments : Verify that observed activity is not due to trace metals (e.g., via ICP-MS) or solvent effects .
    Case Study : Retracted studies (e.g., ) highlight the need for rigorous replication and peer review.

What safety protocols are critical when handling chlorinated phosphol-1-one derivatives in laboratory settings?

Q. Basic Research Focus

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; chlorinated organophosphorus compounds may cause skin/eye irritation .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

How does the stereoelectronic environment of the phosphorus atom influence the compound’s ligand properties in transition-metal complexes?

Advanced Research Focus
The phosphorus atom’s lone pair and substituent electronegativity modulate metal-ligand interactions:

  • Donor Strength : Chlorine’s electron-withdrawing effect reduces σ-donor capacity but enhances π-acceptability.
  • Steric Effects : 3,4-Dimethyl groups create a bulky environment, favoring coordination to smaller metals (e.g., Pd, Pt).
  • Catalytic Screening : Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate turnover numbers and selectivity .

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